molecular formula C14H21ClN2O2S B10882705 1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine

1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10882705
M. Wt: 316.8 g/mol
InChI Key: UGRUKOFIAUIQFW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine is a synthetic organic compound characterized by a piperazine ring substituted with a 4-chlorobenzyl group and a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Addition of the Propylsulfonyl Group: The final step is the sulfonylation of the piperazine derivative using propylsulfonyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)piperazine: Lacks the propylsulfonyl group, which may result in different pharmacological properties.

    4-(Propylsulfonyl)piperazine: Lacks the 4-chlorobenzyl group, affecting its chemical reactivity and biological activity.

Uniqueness: 1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the 4-chlorobenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C14H21ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21ClN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

UGRUKOFIAUIQFW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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